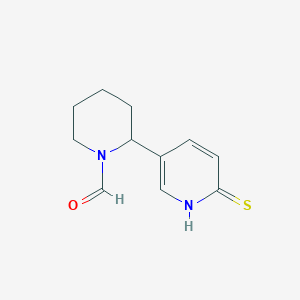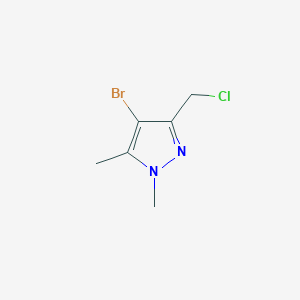![molecular formula C16H14Br2N4O4 B11822809 Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide](/img/structure/B11822809.png)
Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide is a chemical compound with the empirical formula C16H14Br2N4O4 and a molecular weight of 486.11 g/mol . This compound is known for its role as a potent and specific inhibitor of DNA ligase IIIα, which is crucial for mitochondrial function .
准备方法
The synthesis of Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide involves several steps. One common method includes the reaction of carbonic acid and disulfide carbon to obtain the product, followed by further chemical reactions and structural modifications . The detailed reaction conditions and industrial production methods are not widely documented, indicating the complexity and specificity of the synthesis process.
化学反应分析
Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-bromosuccinimide (NBS) and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl and hydrazide groups.
科学研究应用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a competitive inhibitor of DNA ligases I and III, making it valuable in studies related to DNA repair and mitochondrial function . Its ability to target cancer cell mitochondria and induce apoptosis has made it a subject of interest in cancer research .
作用机制
The mechanism of action of Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide involves the inhibition of DNA ligase IIIα, leading to mitochondrial dysfunction . This inhibition results in increased reactive oxygen species (ROS) production and caspase 1-dependent apoptosis in cancer cells . The compound’s molecular targets include the mitochondrial DNA ligase IIIα and associated pathways involved in DNA repair and apoptosis .
相似化合物的比较
Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide is unique due to its specific inhibition of DNA ligase IIIα and its preferential targeting of cancer cell mitochondria . Similar compounds include other DNA ligase inhibitors such as L67, which also target DNA ligase IIIα but may have different specificities and effects . The uniqueness of this compound lies in its dual role in inhibiting DNA repair and inducing apoptosis, making it a valuable tool in cancer research .
属性
分子式 |
C16H14Br2N4O4 |
|---|---|
分子量 |
486.1 g/mol |
IUPAC 名称 |
2-(3,5-dibromo-4-methylanilino)-N-[(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24) |
InChI 键 |
KFEPVFJQVOMODD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


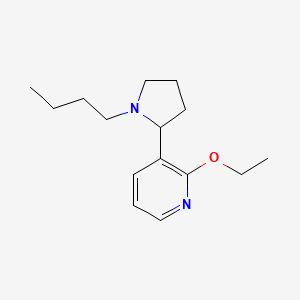
![1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822730.png)
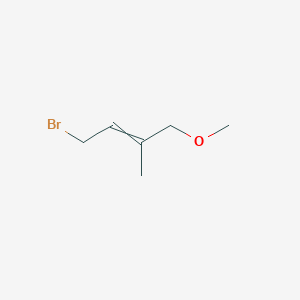
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)
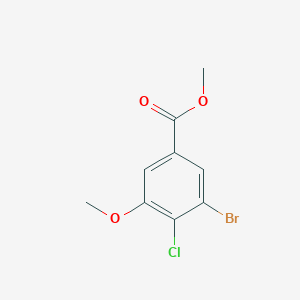
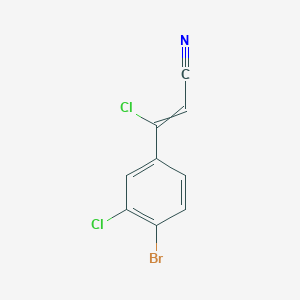
![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)
![6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)


